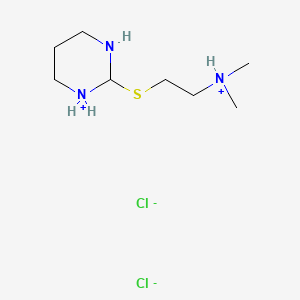
Ethanamine, N,N-dimethyl-2-((1,4,5,6-tetrahydro-2-pyrimidinyl)thio)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanamine, N,N-dimethyl-2-((1,4,5,6-tetrahydro-2-pyrimidinyl)thio)-, dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2S. It is a derivative of ethanamine and contains a tetrahydropyrimidinyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N,N-dimethyl-2-((1,4,5,6-tetrahydro-2-pyrimidinyl)thio)-, dihydrochloride typically involves the reaction of N,N-dimethylethanamine with a suitable pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanamine, N,N-dimethyl-2-((1,4,5,6-tetrahydro-2-pyrimidinyl)thio)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethanamine, N,N-dimethyl-2-((1,4,5,6-tetrahydro-2-pyrimidinyl)thio)-, dihydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanamine, N,N-dimethyl-2-((1,4,5,6-tetrahydro-2-pyrimidinyl)thio)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanamine, N,N-dimethyl-2-((1,4,5,6-tetrahydro-2-pyrimidinyl)thio)-, monohydrochloride
- Ethanamine, N,N-dimethyl-2-((1,4,5,6-tetrahydro-2-pyrimidinyl)thio)-, sulfate
Uniqueness
Ethanamine, N,N-dimethyl-2-((1,4,5,6-tetrahydro-2-pyrimidinyl)thio)-, dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity
Eigenschaften
CAS-Nummer |
16181-79-6 |
|---|---|
Molekularformel |
C8H21Cl2N3S |
Molekulargewicht |
262.24 g/mol |
IUPAC-Name |
2-(1,3-diazinan-1-ium-2-ylsulfanyl)ethyl-dimethylazanium;dichloride |
InChI |
InChI=1S/C8H19N3S.2ClH/c1-11(2)6-7-12-8-9-4-3-5-10-8;;/h8-10H,3-7H2,1-2H3;2*1H |
InChI-Schlüssel |
QOJYRJIQGUUJJL-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](C)CCSC1[NH2+]CCCN1.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


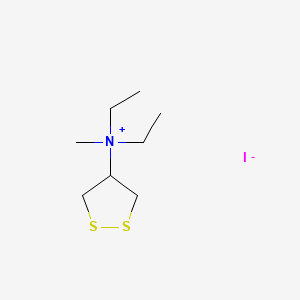
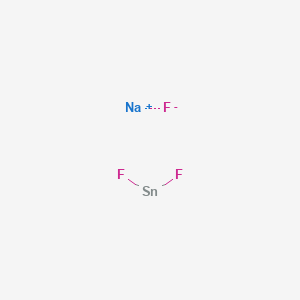
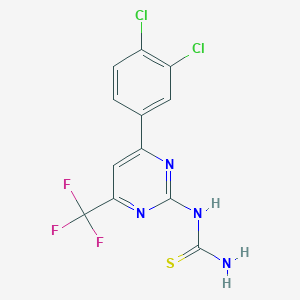
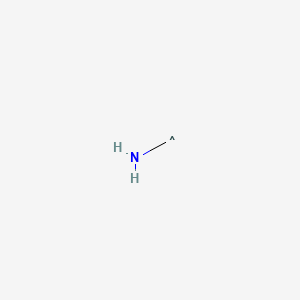
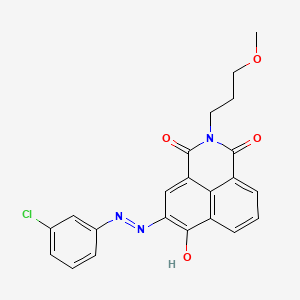


![5,5',5'',5''',5'''',5'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis(2-hydroxybenzaldehyde)](/img/structure/B13732626.png)
![7-Difluoromethyl-2-(piperidin-1-yl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13732627.png)
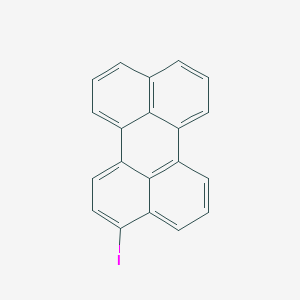
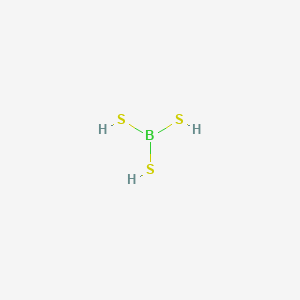
![6-Chloroimidazo[1,2-b]pyridazine hydrobromide](/img/structure/B13732644.png)

![Tris-[4-(tritylamino)-phenyl]acetonitrile](/img/structure/B13732649.png)
